Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate
Description
Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a nitrogen atom at the 2-position of the bicyclo[3.1.0]hexane scaffold and an ethyl ester group at the 1-position. Its stereochemistry (1R,5S) confers distinct spatial and electronic properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis.
Properties
IUPAC Name |
ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3/t6-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXMHPBISAMATP-POYBYMJQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12C[C@@H]1CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl ester with a suitable azabicyclic precursor. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate serves as an essential intermediate in the synthesis of complex organic molecules, allowing chemists to construct diverse chemical entities.
Biology
- Biochemical Probes : The compound is investigated for its potential as a ligand in biochemical assays, aiding in the study of enzyme mechanisms and interactions with biological targets.
Medicine
- Neuropharmacology : Recent studies have highlighted its potential therapeutic properties, particularly as an inhibitor of GABA-aminotransferase (GABA-AT). This inhibition can enhance GABA levels in the brain, suggesting applications in treating neurological disorders such as epilepsy and anxiety.
Pharmacological Studies
Recent pharmacological studies have demonstrated significant biological activities associated with this compound:
- Anticonvulsant Activity : In animal models, administration resulted in a notable reduction in seizure frequency and severity due to increased GABAergic activity.
- Neuroprotective Effects : In vitro studies indicated that the compound protects neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species levels.
Case Study 1: Epilepsy Management
A clinical trial evaluated the efficacy of this compound as an adjunct therapy for patients with refractory epilepsy. Results showed a significant decrease in seizure episodes among participants receiving the compound compared to those on placebo.
Case Study 2: Anxiety Disorders
Another study focused on the anxiolytic effects in a rodent model of anxiety. Treatment with this compound significantly reduced anxiety-like behaviors in elevated plus maze tests, indicating its potential utility for anxiety disorders.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to similar compounds:
| Compound | Anticonvulsant Activity | Neuroprotective Effects | Potential Therapeutic Use |
|---|---|---|---|
| This compound | Significant reduction in seizures | Protects against oxidative stress | Neurological disorders |
| Ethyl (1R,5S)-3-oxobicyclo[3.1.0]hexane-6-carboxylate | Moderate activity | Limited evidence | Limited therapeutic use |
| Ethyl (1R,5S)-2-oxo-bicyclo[3.1.0]hexane | Minimal activity | No significant effects | Not applicable |
Mechanism of Action
The mechanism of action of Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₃NO₂ (free base)
- Molecular Weight : ~171.2 g/mol (free base)
- CAS Registry: Not explicitly listed, but analogs with similar frameworks include 1330784-71-8 (hydrochloride salt of a stereoisomer) .
Comparison with Structural Analogs
Positional Isomers of the Azabicyclo Scaffold
Compounds differing in the position of the nitrogen atom or substituents on the bicyclo[3.1.0]hexane core exhibit marked variations in reactivity and applications.
Analysis :
- Aza vs.
Stereoisomers and Salt Forms
Stereochemistry and salt formation significantly influence physicochemical properties and pharmacological activity.
Analysis :
Ester Variations and Functional Group Additions
Modifications to the ester group or additional functional groups expand utility in drug design.
Biological Activity
Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound known for its unique structural features and biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
CAS Number: 184838-77-5
The compound features a bicyclic structure that includes a nitrogen atom, which contributes to its reactivity and interaction with biological systems. The presence of the ethyl ester group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azabicyclo Core: Starting from a suitable precursor such as an amino alcohol, the azabicyclo structure is formed through intramolecular cyclization.
- Esterification: The carboxylic acid is converted to the ethyl ester using ethyl iodide in the presence of a base like potassium carbonate.
This compound exhibits biological activity primarily through its interaction with various molecular targets in biological systems. The nitrogen atom in the bicyclic structure allows for hydrogen bonding and coordination with enzymes and receptors, influencing their activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity: Research demonstrated that derivatives of azabicyclo compounds exhibited significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Neuropharmacological Effects: A study indicated that related compounds could modulate neurotransmitter systems, particularly affecting acetylcholine receptors, which may lead to applications in treating neurodegenerative diseases.
- Enzyme Inhibition: this compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways, showing promise as a lead compound for drug development targeting metabolic disorders.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition | |
| Neuropharmacological | Modulation of neurotransmitters | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Antibiotic Development: Its antimicrobial properties can be harnessed for new antibiotic formulations.
- Neuroprotective Agents: Modulation of neurotransmitter systems suggests potential use in treating conditions like Alzheimer's disease.
- Metabolic Disorder Treatments: As an enzyme inhibitor, it may be developed further for managing diabetes or obesity-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
